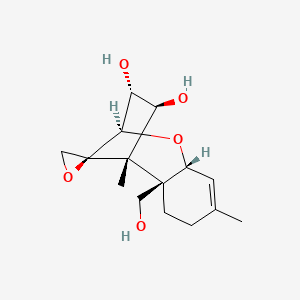
Anguidine deriv scirpentriol
Overview
Description
Anguidol, also known as scirpenetriol or T-2 triol, belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. Anguidol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, anguidol is primarily located in the cytoplasm.
Scientific Research Applications
Antitumor Activity
Anguidine deriv scirpentriol, along with its analogs, has been studied for antitumor activities, particularly in leukemia. It was found that certain structural features, like an acetoxy function at position 15, are crucial for its effectiveness in inhibiting leukemia in mice (Claridge, Schmitz, & Bradner, 2004).
Protein Synthesis Inhibition and Potentiation of Other Drugs
Anguidine is known as a trichothecene mycotoxin with the ability to inhibit the initiation of protein synthesis, leading to the death of rapidly proliferating cells. Additionally, it can enhance or protect against the cytotoxic effects of other drugs, making it a potential candidate for combination therapies in treating various conditions including cancer (Definitions, 2020).
Enhancing Cis-Platinum Efficacy in Brain Tumor Cells
Anguidine has been shown to potentiate the effects of cis-platinum in human brain tumor cells. This potentiation is significant and could make anguidine a useful adjunct in the treatment of brain tumors in combination with cis-platinum (Hromas & Yung, 2004).
Occurrence in Processed Cereals and Pulses
The presence of diacetoxyscirpenol (DAS), a form of anguidine, has been investigated in cereal and pulse products. This study is important for understanding the potential exposure to anguidine through food sources (Omurtag et al., 2007).
Mechanism of Action
Scirpentriol, also known as ANGUIDINE DERIV SCIRPENTRIOL, YDE8TG6S26, this compound, Scirpenetriol, or scirpenol, is a type-A trichothecene toxin produced by several species of Fusarium fungi . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of Scirpentriol.
Target of Action
It is known that scirpentriol is a type-a trichothecene toxin, which generally targets protein synthesis in eukaryotic cells .
Mode of Action
It is known that type-a trichothecene toxins, like scirpentriol, inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby blocking the elongation of the polypeptide chain .
Biochemical Pathways
Scirpentriol and its derivatives affect the protein synthesis pathway in eukaryotic cells. By inhibiting protein synthesis, these toxins can disrupt various downstream cellular processes, leading to cell death .
Pharmacokinetics
It is known that scirpentriol and its derivatives can be absorbed and distributed in various tissues after ingestion .
Result of Action
The inhibition of protein synthesis by Scirpentriol can lead to various cellular effects, including cell death. This can result in toxic responses in several species .
Action Environment
The production and accumulation of Scirpentriol by Fusarium fungi can be influenced by various environmental factors, including substrate type, temperature, and water content . These factors can affect the action, efficacy, and stability of Scirpentriol.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Anguidine deriv scirpentriol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with ribosomal proteins, where it acts as a protein synthesis inhibitor. This interaction leads to the inhibition of peptide bond formation, thereby halting protein synthesis. Additionally, this compound has been shown to interact with enzymes involved in cellular metabolism, such as ATPases and kinases, modulating their activity and affecting cellular energy homeostasis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In normal fibroblasts, it induces a reversible arrest of cell progression through all phases of the mitotic cycle without causing significant cell death . This “frozen” cell cycle state provides protection against the lethal effects of certain chemotherapeutic agents. In cancer cells, such as human colon cancer cell lines, this compound has been observed to cause a moderate reduction in cell survival after prolonged exposure . It influences cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with ribosomal proteins, leading to the inhibition of protein synthesis. This compound binds to the ribosome, preventing the elongation of the nascent peptide chain and thereby inhibiting translation . Additionally, this compound has been shown to inhibit the activity of certain kinases, affecting signal transduction pathways and cellular responses. These interactions result in changes in gene expression and cellular metabolism, contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Continuous incubation with the compound for longer than 48 hours results in a moderate increase in the percentage of S-phase cells and a slight decrease in the proportion of cells in the G1/0 phase . The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to a “frozen” state of the cell cycle, with minimal changes in cell viability over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound causes cell depletion and necrosis in lymphohematopoietic organs, multifocal necrosis of intestinal epithelium, and diffuse necrosis of germinal epithelium . Higher doses result in progressive tubule degeneration in the testes and other toxic effects. These observations highlight the importance of dosage in determining the therapeutic and toxic effects of this compound in vivo.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects the activity of ATPases and kinases, influencing metabolic flux and metabolite levels . The compound’s interactions with these enzymes play a crucial role in modulating cellular energy homeostasis and metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Its localization and accumulation within cells are influenced by its interactions with transport proteins and binding sites, affecting its overall activity and function.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with ribosomal proteins and other biomolecules . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles, influencing its biochemical properties and cellular effects.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Anguidine deriv scirpentriol involves the conversion of scirpentriol to Anguidine deriv scirpentriol through a series of chemical reactions.", "Starting Materials": [ "Scirpentriol", "Sodium hydride", "Bromine", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Scirpentriol is treated with sodium hydride in dry THF to form the corresponding sodium salt.", "Step 2: Bromine is added to the reaction mixture to form the bromo derivative.", "Step 3: The bromo derivative is then treated with acetic anhydride and pyridine to form the acetylated derivative.", "Step 4: The acetylated derivative is then treated with methanol to form the methyl ether derivative.", "Step 5: The methyl ether derivative is then treated with chloroform and sodium bicarbonate to form the chloroformate derivative.", "Step 6: The chloroformate derivative is then treated with water to form Anguidine deriv scirpentriol." ] } | |
CAS No. |
2270-41-9 |
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(1S,2R,7R,9R,10R,11S,12R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol |
InChI |
InChI=1S/C15H22O5/c1-8-3-4-14(6-16)9(5-8)20-12-10(17)11(18)13(14,2)15(12)7-19-15/h5,9-12,16-18H,3-4,6-7H2,1-2H3/t9-,10-,11-,12-,13-,14-,15-/m1/s1 |
InChI Key |
PXEBOIUZEXXBGH-GTJZFRISSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@]34CO4)O2)O)O)C)CO |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
melting_point |
189-191°C |
physical_description |
Solid |
Synonyms |
3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene scirpentriol T-2 triol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of scirpentriol?
A1: Scirpentriol primarily targets the ribosomes, specifically the peptidyl transferase center located on the 60S ribosomal subunit. [, , , ]
Q2: How does scirpentriol binding to ribosomes affect cellular processes?
A2: Binding of scirpentriol to ribosomes inhibits protein synthesis. [, , , ] This disruption of protein synthesis has cascading effects on various cellular functions, ultimately leading to cell death.
Q3: Does the degree of acetylation of scirpentriol influence its toxicity?
A3: Yes, research suggests that the degree of acetylation significantly impacts scirpentriol's toxicity. For instance, 4,15-diacetoxyscirpenol, a diacetylated derivative, was found to be more toxic than scirpentriol in chick, brine shrimp, and guinea pig models. [] Generally, a free hydroxyl group at the 3-position is linked to higher toxicity. []
Q4: What is the molecular formula and weight of scirpentriol?
A4: Scirpentriol has the molecular formula C15H22O5 and a molecular weight of 282.33 g/mol. []
Q5: Is there any available spectroscopic data for scirpentriol?
A5: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data, have been used to characterize scirpentriol and its derivatives. [, , ] Specific spectroscopic details can be found in the cited research papers.
Q6: Is there information available regarding the material compatibility and stability of scirpentriol under various conditions?
A6: The provided research papers primarily focus on scirpentriol's biological activity and toxicological profile. There is limited information on its material compatibility and stability under various conditions. Further research is needed in this area.
Q7: Does scirpentriol exhibit any catalytic properties?
A7: Scirpentriol is not known to possess any catalytic properties. Its primary mode of action is through binding to ribosomes and inhibiting protein synthesis. [, , , ]
Q8: How do structural modifications of scirpentriol influence its activity and potency?
A9: Research suggests that the presence and position of acetyl groups significantly influence the toxicity of scirpentriol. [, , , ] Generally, a free hydroxyl group at the C-3 position is associated with increased toxicity. [] Additionally, acetylation at the C-4 and C-15 positions also affects the overall toxicity. For a detailed understanding of the SAR, referring to the cited research papers is recommended.
Q9: Are there any established formulation strategies to enhance scirpentriol's stability, solubility, or bioavailability?
A9: The provided research papers do not focus on formulating scirpentriol. As a mycotoxin, the research primarily focuses on its detection, analysis, and toxicological implications.
Q10: What are the regulatory guidelines regarding scirpentriol exposure in food and feed?
A12: While specific regulations for scirpentriol might vary between countries, many regulatory bodies, including the European Food Safety Authority (EFSA), have established maximum residue limits (MRLs) for various trichothecenes, including scirpentriol, in food and feed. [] These regulations aim to minimize human and animal exposure to these mycotoxins.
Q11: How is scirpentriol absorbed, distributed, metabolized, and excreted (ADME) in animals?
A13: Studies in swine show that orally administered scirpentriol is rapidly absorbed and metabolized, primarily through deacetylation to monoacetoxyscirpenol and further to scirpentriol. [, ] Urinary excretion of the parent compound is minimal, indicating efficient metabolism. []
Q12: What is the half-life of scirpentriol in animals?
A14: Research indicates a rapid clearance of scirpentriol and its metabolites from the blood serum of pigs, with a detection window of only 24 hours post-administration. [] This suggests a relatively short half-life, although precise values may vary depending on the species and dose.
Q13: Has scirpentriol demonstrated any therapeutic potential in preclinical or clinical settings?
A13: The provided scientific research primarily focuses on the toxicological profile and negative impacts of scirpentriol as a mycotoxin. There is no mention of any therapeutic applications for this compound.
Q14: Are there known mechanisms of resistance to scirpentriol in fungal species or other organisms?
A16: While the research papers provided do not explicitly discuss scirpentriol resistance mechanisms, some studies suggest that certain fungal species might possess detoxification mechanisms, potentially involving enzymatic transformations or efflux pumps, to counteract the toxic effects of trichothecenes. [] Further research is needed to elucidate specific resistance mechanisms associated with scirpentriol.
Q15: What are the known toxic effects of scirpentriol in animals and humans?
A17: Scirpentriol, like other trichothecenes, exhibits a range of toxic effects, primarily targeting rapidly dividing cells in the gastrointestinal tract, immune system, and skin. [, , , ] Observed effects in poultry include mouth lesions, abnormal feathering, growth inhibition, and immune suppression. [, , ]
Q16: Are there any long-term health effects associated with chronic scirpentriol exposure?
A18: While the research primarily focuses on acute toxicity, chronic exposure to low levels of scirpentriol and other trichothecenes raises concerns about potential long-term health effects, including immune dysfunction and an increased risk of certain cancers. [] Further research is needed to fully understand the long-term consequences of chronic exposure.
Q17: When was scirpentriol first isolated and characterized?
A27: Scirpentriol was first isolated and characterized in the 1960s from cultures of Fusarium equiseti. [] Since then, numerous studies have investigated its occurrence, biosynthesis, toxicological profile, and analytical detection methods.
Q18: How do different scientific disciplines collaborate in scirpentriol research?
A28: Scirpentriol research involves collaboration between various disciplines, including mycology, toxicology, analytical chemistry, food science, and veterinary medicine. This interdisciplinary approach is crucial for understanding the complex interplay between scirpentriol-producing fungi, contaminated food and feed, and the health of animals and humans. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


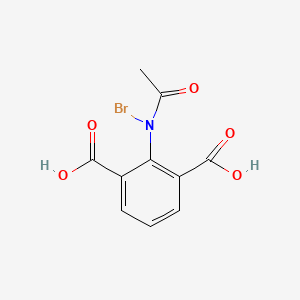
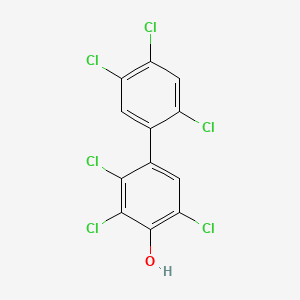
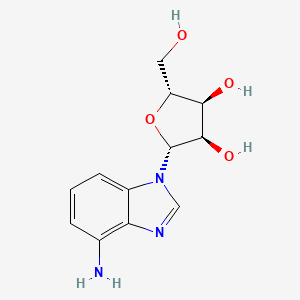
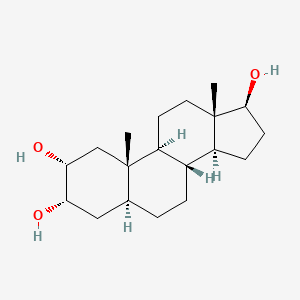
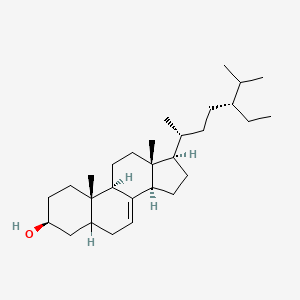
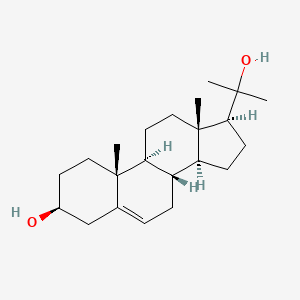

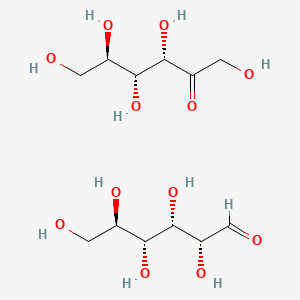
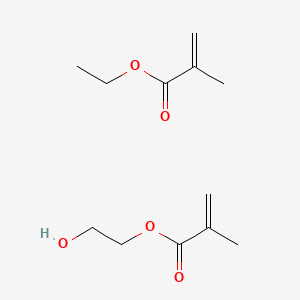
![2-(1,2-Benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile](/img/structure/B1226711.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cyclohexanecarboxamide](/img/structure/B1226715.png)
![N-cyclopentyl-2-[[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-(2-furanylmethyl)amino]hexanamide](/img/structure/B1226716.png)
![(7-Methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-(4-morpholinyl)methanone](/img/structure/B1226718.png)

